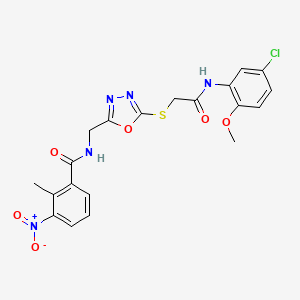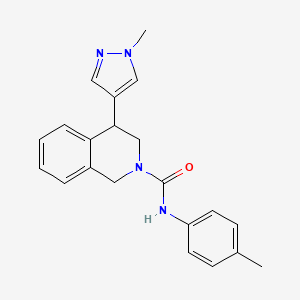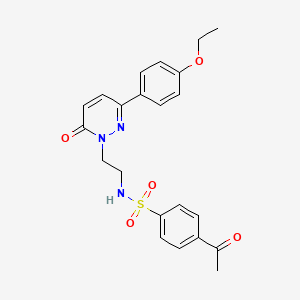![molecular formula C17H24N2O5S B2844104 N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-valine CAS No. 1212073-14-7](/img/structure/B2844104.png)
N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-valine” is a chemical compound with the CAS Number: 1212073-14-7 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula: C17H24N2O5S . The InChI Code for this compound is 1S/C17H24N2O5S/c1-12(2)15(17(21)22)18-16(20)13-8-10-19(11-9-13)25(23,24)14-6-4-3-5-7-14/h3-7,12-13,15H,8-11H2,1-2H3,(H,18,20)(H,21,22)/t15-/m0/s1 .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 368.45 . The IUPAC name for this compound is (2S)-3-methyl-2-({[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}amino)butanoic acid .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has shown the chemical versatility of compounds related to N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-valine in synthesizing various biologically active molecules. For instance, the synthesis of 1-[3-Methyl-2-(2-thiolanylthio)butyl]piperidine from L-valine demonstrates the compound's potential in creating sulfur-stabilized carbanions, which are useful in electrophilic substitution reactions (Birk & Voss, 1996). Moreover, the exploration of 2-phenylsulphonyl-piperidines in the synthesis of natural product alkaloids like Norruspoline and Ruspolinone further highlights the compound's utility in organic synthesis (Brown, Charreau, Hansson, & Ley, 1991).
Biological Activities
The compound's derivatives have been studied for various biological activities. Sulfonylated L-valine hydroxamate derivatives, for instance, have been evaluated as inhibitors of Clostridium histolyticum collagenase, showing potential in the development of new therapeutic agents (Supuran & Scozzafava, 2000). Additionally, novel N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives have been synthesized and evaluated for their inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, indicating the compound's relevance in addressing neurodegenerative diseases and inflammatory conditions (Khalid et al., 2014).
Material Science
The compound's derivatives have also found applications in material science, such as in the synthesis of optically active poly(amide-imide)s, which are of interest due to their potential applications in high-performance materials (Mallakpour & Kolahdoozan, 2006).
Enzyme Inhibition and Medicinal Chemistry
In medicinal chemistry, the compound's derivatives have been explored for enzyme inhibition properties, particularly in the context of synthesizing inhibitors for cyclin-dependent kinase CDK2, which is crucial for cell cycle regulation and cancer treatment (Griffin et al., 2006). Furthermore, studies on the synthesis and biological evaluation of N'{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have demonstrated their antimicrobial and antioxidant potential, suggesting the compound's derivatives as promising leads for developing novel antimicrobial agents (Apostol et al., 2022).
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-2-[[1-(benzenesulfonyl)piperidine-4-carbonyl]amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-12(2)15(17(21)22)18-16(20)13-8-10-19(11-9-13)25(23,24)14-6-4-3-5-7-14/h3-7,12-13,15H,8-11H2,1-2H3,(H,18,20)(H,21,22)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPALVGDASHJIDW-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Chloromethyl)-3-(2,4-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2844021.png)
![N-(2,3-dimethoxybenzyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2844022.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2844023.png)
![ethyl 2-(2-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2844024.png)
![1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxylate](/img/structure/B2844026.png)

![2-Amino-4-(2-methoxyphenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2844030.png)
-5-(trifluoromethyl)pyridin-2-yl]ethylidene})amine](/img/structure/B2844031.png)
![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide](/img/structure/B2844032.png)
![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2844035.png)
![2-{[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2844037.png)


![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2844044.png)